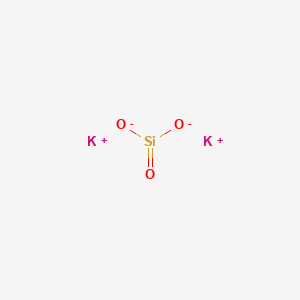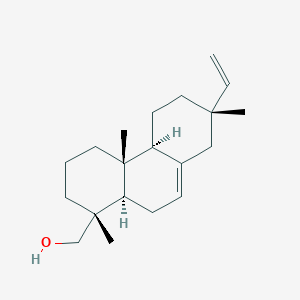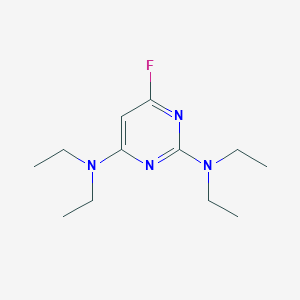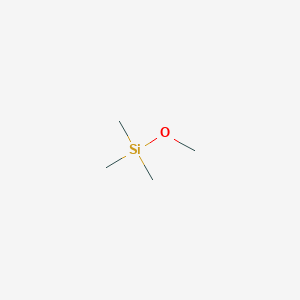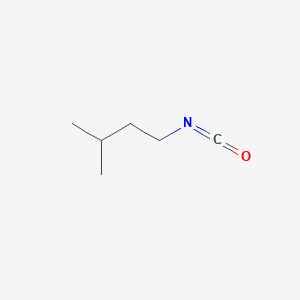
1-Isocyanato-3-methylbutane
Vue d'ensemble
Description
1-Isocyanato-3-methylbutane, also known as isocyanic acid, isopentyl ester, and 3-methylbutanisocyanate . It has a CAS Number of 1611-65-0 . The molecular weight of this compound is 113.16 .
Molecular Structure Analysis
The molecular formula of 1-Isocyanato-3-methylbutane is C6H11NO . It contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 isocyanate (aliphatic) .Physical And Chemical Properties Analysis
1-Isocyanato-3-methylbutane has a density of 0.9±0.1 g/cm^3, a boiling point of 130.8±9.0 °C at 760 mmHg, and a vapor pressure of 9.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 32.3±13.6 °C . The compound has a molar refractivity of 33.7±0.5 cm^3, a polar surface area of 29 Å^2, and a polarizability of 13.4±0.5 10^-24 cm^3 . Its surface tension is 27.9±7.0 dyne/cm, and it has a molar volume of 129.0±7.0 cm^3 .Applications De Recherche Scientifique
Biosynthesis in Fruits
1-Isocyanato-3-methylbutane's related compounds, like 2-methylbutanoate esters, are crucial in fruit aromas, particularly in apples. Studies have explored the biosynthesis of these esters in various apple cultivars, revealing significant differences in product distributions and the identification of novel esters in specific apple types (Rowan et al., 1996).
Combustion and Biofuels
Research has been conducted on 2-methylbutanol (a related compound to 1-Isocyanato-3-methylbutane), examining its potential as a biofuel. This includes experimental data on its ignition delay times and combustion characteristics, aiding in the understanding of its viability as an alternative fuel (Park et al., 2015).
Renewable Chemicals Production
Isobutanol, closely related to 1-Isocyanato-3-methylbutane, can be converted to isobutylene, a key molecule in synthesizing renewable fuels or chemicals. Studies have focused on the dehydration reaction over various catalysts, demonstrating high conversion rates and selectivity (Taylor et al., 2010).
Food Fermentation Processes
In fermented foods, compounds related to 1-Isocyanato-3-methylbutane are produced through the Ehrlich pathway. The enantiomeric distribution of these compounds in different fermented foods offers insights into the underlying biochemical processes and flavor development (Matheis et al., 2016).
Aerosol Science
Studies on 2-methylbutane-1,2,3,4-tetraol, a derivative of 1-Isocyanato-3-methylbutane, have investigated its physical state in aerosols. This research is significant for understanding the behavior of isoprene-derived secondary organic aerosols in the atmosphere (Lessmeier et al., 2018).
Chemical Decomposition and Reactions
Research on the thermal decomposition of related compounds, such as 2-methylbutyl chloroformate, provides insights into the mechanisms of 1,3-shifts and formation of specific products. These studies have implications for understanding reaction pathways and product distributions in chemical processes (Dupuy et al., 1973).
Safety And Hazards
1-Isocyanato-3-methylbutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
1-isocyanato-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNAQAROTUILLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167062 | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-3-methylbutane | |
CAS RN |
1611-65-0 | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




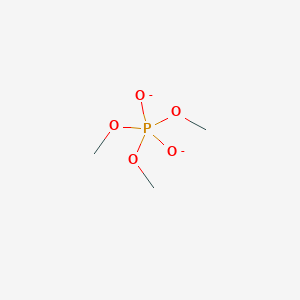
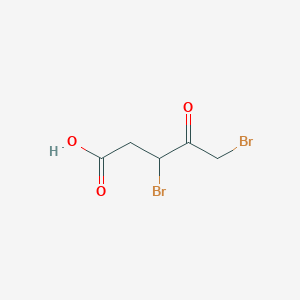
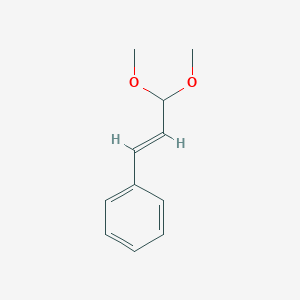
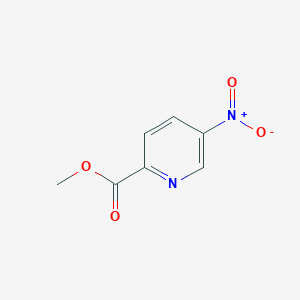

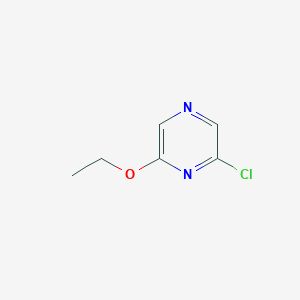
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)


